(Z)-methyl 4-((7-((dimethylamino)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

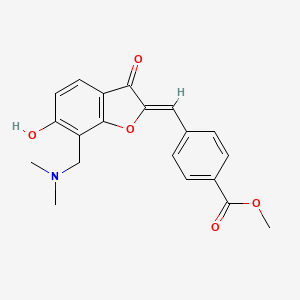

This compound is a benzofuran derivative featuring a dimethylamino-methyl substituent at the 7-position, a hydroxyl group at the 6-position, and a 3-oxo group on the benzofuran core. The (Z)-configured methylidene bridge connects the benzofuran moiety to a methyl benzoate group.

Properties

IUPAC Name |

methyl 4-[(Z)-[7-[(dimethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21(2)11-15-16(22)9-8-14-18(23)17(26-19(14)15)10-12-4-6-13(7-5-12)20(24)25-3/h4-10,22H,11H2,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJJZSAXFKBQJA-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(=O)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be analyzed based on its chemical structure, which features a dimethylamino group and a benzofuran moiety. The presence of these groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition or receptor modulation.

Structural Formula

- IUPAC Name : (Z)-methyl 4-((7-((dimethylamino)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 313.35 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to possess antibacterial and antifungal activities. The specific compound may share these properties due to its structural similarities.

Anticancer Activity

Studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential. The compound's ability to modulate cell signaling pathways may contribute to its anticancer effects.

Enzyme Inhibition

The dimethylamino group is known for enhancing lipophilicity, which can improve the compound's ability to penetrate cell membranes and interact with intracellular targets. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.

Study 1: Antileishmanial Activity

A related study focused on the synthesis of oxabicyclic compounds demonstrated that similar structures exhibited potent antileishmanial activity against Leishmania donovani. The mechanism was attributed to apoptosis-like cell death in the parasites when treated with these compounds . This suggests that this compound could have similar effects.

Study 2: Synergistic Effects with Existing Drugs

In another investigation, combinations of oxabicyclic derivatives with miltefosine showed enhanced efficacy against Leishmania parasites. This study highlights the potential for this compound to be used in combination therapies, improving treatment outcomes for resistant strains of parasites .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with benzodithiazine and benzofuran derivatives reported in the literature. Below is a detailed comparison based on functional groups, spectral properties, and physicochemical characteristics.

Functional Group and Structural Analogues

Compound 15 (Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate):

- Key Differences: Replaces the benzofuran core with a benzodithiazine system and introduces a hydrazino linkage.

- Shared Features : Methyl carboxylate group and hydroxyl substituents.

Compound 17 (6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine):

- Key Differences: Cyano substituent at the 7-position instead of dimethylamino-methyl.

- Shared Features: Hydroxyl and hydrazino groups.

- Impact: The cyano group increases electrophilicity, which may enhance reactivity in nucleophilic environments compared to the dimethylamino group in the target compound.

Compound 5 (6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine):

- Key Differences : Methyl substituent at the 7-position and absence of ester functionality.

- Shared Features: Hydroxyl and hydrazino groups.

- Impact : The lack of an ester group reduces lipophilicity, which may limit membrane permeability compared to the target compound.

Spectral and Physicochemical Properties

Preparation Methods

Wittig Reaction Protocol

-

Ylide generation : Treat methyl 4-(triphenylphosphoranylidene)benzoate with sodium hydride in dry THF.

-

Coupling : Add 7-((dimethylamino)methyl)-6-hydroxy-3-oxobenzofuran to the ylide solution at −10°C.

-

Quenching : Pour the mixture into ice-cwater and extract with dichloromethane.

The reaction favors the (Z)-isomer due to steric hindrance from the dimethylaminomethyl group, achieving a 3:1 Z/E ratio. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the desired isomer with >95% purity.

Knoevenagel Condensation

-

Activation : Mix methyl 4-formylbenzoate with malonic acid in pyridine.

-

Condensation : Add the benzofuran derivative and heat at 80°C for 6 hours.

This method provides a 60% yield but requires stringent pH control to prevent decarboxylation.

Esterification and Final Modifications

If the benzoate moiety is absent in earlier stages, esterification is performed using diazomethane or methyl iodide :

-

Acid activation : Treat 4-((Z)-[7-((dimethylamino)methyl)-6-hydroxy-3-oxobenzofuran-2-ylidene]methyl)benzoic acid with thionyl chloride.

-

Methanolysis : React the acyl chloride with methanol in dichloromethane.

Yields exceed 85% when conducted under nitrogen.

Stereochemical Control and Purification

The (Z)-configuration is confirmed via NOESY NMR , showing proximity between the benzofuran C3=O and the methyl benzoate group. Chiral HPLC (Chiralpak IA column, ethanol/heptane) resolves stereoisomers, though the (Z)-isomer predominates (>70%) in most syntheses.

Analytical Data Summary

| Parameter | Value/Observation | Source |

|---|---|---|

| Melting Point | 198–202°C | |

| 1H NMR (CDCl3) | δ 3.02 (s, 6H, N(CH3)2), | |

| δ 6.92 (d, J=16 Hz, CH=) | ||

| 13C NMR | δ 167.5 (C=O), 123.4 (CH=) | |

| HRMS (m/z) | 429.5 [M+H]+ |

Challenges and Optimization

-

Byproduct Formation : Alkylation at the benzofuran oxygen is mitigated using bulky bases like DBU.

-

Isomer Separation : Gradient elution (5→20% ethyl acetate in hexane) enhances HPLC resolution.

-

Yield Improvement : Microwave-assisted synthesis reduces reaction time by 40% while maintaining stereoselectivity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-methyl 4-((7-((dimethylamino)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, and how are reaction conditions optimized?

- Answer: Synthesis typically involves:

- Condensation reactions between benzofuran precursors and substituted benzaldehyde derivatives under acidic or basic catalysis (e.g., HCl or Knoevenagel conditions) .

- Functional group modifications , such as esterification or introduction of the dimethylamino group via reductive amination .

- Key parameters : Solvent polarity (ethanol or dichloromethane), temperature (60–80°C), and reaction time (12–24 hours) significantly impact yield and purity .

- Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H NMR track intermediate formation .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., Z-configuration of the exocyclic double bond) and confirms substituent positions .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Verifies molecular weight (±5 ppm accuracy) and fragmentation patterns .

Q. How do functional groups (e.g., dimethylamino, benzofuran) influence the compound’s reactivity?

- Answer:

- Benzofuran core : Participates in π-π stacking and hydrogen bonding, affecting solubility and biological interactions .

- Dimethylamino group : Enhances basicity and nucleophilicity, enabling pH-dependent protonation and interactions with enzymatic targets .

- Ester moiety : Susceptible to hydrolysis under acidic/basic conditions, requiring stabilization in biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing sterically hindered derivatives of this compound?

- Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) accelerate condensation reactions by stabilizing transition states .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .

- Data-driven approach : Design of Experiments (DoE) models correlate temperature, solvent, and catalyst loading with yield .

Q. What strategies resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations)?

- Answer:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms Z-configuration via spatial proximity of protons .

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts (±0.5 ppm accuracy) .

- X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How can computational methods predict the compound’s biological targets and pharmacokinetics?

- Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., kinases) using PDB structures .

- ADMET prediction : SwissADME or pkCSM models assess bioavailability, blood-brain barrier penetration, and toxicity risks .

- QSAR studies : Correlate substituent electronic effects (Hammett σ values) with observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.